molecular formula C10H12ClNO B1338533 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 6298-95-9

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No.: B1338533
CAS No.: 6298-95-9
M. Wt: 197.66 g/mol
InChI Key: UIZWHUHXZRJJGF-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is an organic compound with the molecular formula C10H12ClNO. It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the catecholamines dopamine, norepinephrine, and epinephrine.

Mode of Action

The compound interacts with its target by inhibiting the reuptake of serotonin and norepinephrine, and likely induces their release as well . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and degradation of catecholamines. By inhibiting the reuptake of serotonin and norepinephrine, the compound prolongs the action of these neurotransmitters, thereby enhancing their effects on post-synaptic neurons .

Pharmacokinetics

The compound is soluble in water and organic solvents , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on neurotransmitter levels. By increasing the concentration of serotonin and norepinephrine in the synaptic cleft, the compound can influence a variety of physiological processes, including mood regulation, attention, and the body’s response to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZWHUHXZRJJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499842
Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-95-9
Record name 6298-95-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide (16.5 g, 81 mmol) was added to 3N aqueous hydrochloric acid (270 ml) and stirred at 100° C. for 5 hours. After removal of the solvent, the precipitate was filtered, washed with ethanol, and dried to give 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride (16.0 g, 81 mmol, 100%) as white crystals.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

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